N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15056437
Molecular Formula: C16H18ClN5
Molecular Weight: 315.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClN5 |
|---|---|
| Molecular Weight | 315.80 g/mol |
| IUPAC Name | N-butyl-1-(3-chlorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H18ClN5/c1-3-4-8-21(2)15-14-10-20-22(16(14)19-11-18-15)13-7-5-6-12(17)9-13/h5-7,9-11H,3-4,8H2,1-2H3 |
| Standard InChI Key | CGDDUSBGBTXGPL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics
The molecular architecture of N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine comprises a pyrazolo[3,4-d]pyrimidine core fused with a 3-chlorophenyl group at position 1 and an N-butyl-N-methylamine substituent at position 4. The planar pyrazolopyrimidine scaffold facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the 3-chlorophenyl moiety enhances hydrophobic interactions . The N-butyl-N-methyl group contributes to solubility in organic solvents, though aqueous solubility remains limited.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.80 g/mol |
| IUPAC Name | N-butyl-1-(3-chlorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Canonical SMILES | CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
| PubChem CID | 16033967 |
Synthesis Methods
The synthesis of N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically follows a multi-step protocol :
-
Core Formation: Condensation of 5-amino-1H-pyrazole-4-carboxamide with diethyl oxalate under reflux conditions yields the pyrazolo[3,4-d]pyrimidine scaffold .
-
Substitution at Position 1: Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution using 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions.
-
Amine Functionalization: Alkylation of the pyrimidine nitrogen at position 4 with N-methylbutylamine in the presence of a palladium catalyst.
Reaction yields vary between 45–65%, with purification achieved through column chromatography. The synthetic route emphasizes regioselectivity to avoid competing reactions at adjacent nitrogen atoms .
Biological Activity
Kinase Inhibition
N-Butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates inhibitory activity against cyclin-dependent kinases (CDKs) and Src-family kinases . In vitro assays reveal an of 5.1 µM against CDK2, comparable to reference inhibitors like roscovitine . The 3-chlorophenyl group enhances binding affinity to the ATP-binding pocket, while the N-butyl chain improves membrane permeability .
Antiproliferative Effects
In human breast cancer (MCF-7) and leukemia (HL-60) cell lines, the compound reduces viability by 70–80% at 10 µM concentrations . Mechanistic studies indicate G1 cell cycle arrest and downregulation of cyclin D1, a hallmark of CDK4/6 inhibition .
Mechanism of Action
The compound competitively binds to the ATP-binding site of kinases, disrupting phosphorylation cascades critical for cell division . Structural studies reveal hydrogen bonding between the pyrimidine nitrogen and kinase hinge residues (e.g., Glu81 in CDK2), while the 3-chlorophenyl group occupies a hydrophobic cleft . This dual interaction stabilizes the inactive kinase conformation, preventing substrate recognition .
Stability and Solubility
N-Butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits moderate stability in buffered solutions (pH 6–8) at 25°C, with a half-life exceeding 48 hours. Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions, producing dechlorinated byproducts. Solubility profiles indicate:
-
DMSO: 25 mg/mL
-
Ethanol: 8 mg/mL
-
Water: <0.1 mg/mL
Applications in Research
Drug Discovery
The compound serves as a lead structure for optimizing kinase inhibitors. Analogues with fluorinated aryl groups show enhanced blood-brain barrier penetration in preclinical models .
Chemical Biology
As a fluorescent probe conjugate, it enables real-time visualization of CDK2 activity in live cells .
Comparative Analysis
Table 2: Comparison with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume